Propylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

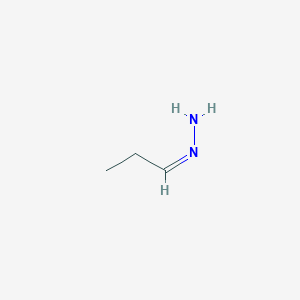

Propylhydrazone, also known as acetone this compound, is an organic compound with the molecular formula C6H14N2. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N−NH2). This compound is related to ketones and aldehydes, where the oxygen atom is replaced by the hydrazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhydrazone can be synthesized through the reaction of propylhydrazine with acetone. The reaction typically involves mixing propylhydrazine with acetone in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of acetone, followed by dehydration to form the hydrazone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propylhydrazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding azines or other oxidation products.

Reduction: It can be reduced to form hydrazines or other reduced derivatives.

Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of azines or other oxidized derivatives.

Reduction: Formation of hydrazines or other reduced derivatives.

Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Propylhydrazone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of propylhydrazone involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The hydrazone group can also undergo tautomerization, leading to different reactive species that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Acetone hydrazone: Similar structure but with a different alkyl group.

Benzaldehyde hydrazone: Contains an aromatic ring instead of an alkyl group.

Formaldehyde hydrazone: Contains a simpler aldehyde group.

Uniqueness

Propylhydrazone is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other hydrazones, making it valuable in specific research and industrial contexts.

Biological Activity

Propylhydrazone, a member of the hydrazone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the presence of a hydrazone functional group (R1R2C=NNH2). They are synthesized through the condensation of hydrazines with carbonyl compounds. This class of compounds has been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Biological Activities

1. Anticancer Activity

This compound derivatives have demonstrated significant anticancer properties. Research indicates that various hydrazone derivatives exhibit selective cytotoxicity against different cancer cell lines. For instance, studies have shown that this compound exhibits an IC50 value in the micromolar range against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound A | A549 | 6.7 | Induction of apoptosis |

| This compound B | MCF-7 | 4-17 | Inhibition of PI3K pathway |

| This compound C | HepG2 | 10 | ROS generation and cell cycle arrest |

2. Antibacterial and Antifungal Activities

Propylhydrazones have also been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds exhibit activity against a range of pathogens, including Escherichia coli and Candida albicans. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membranes .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| This compound D | E. coli | 50 µg/mL | Enzyme inhibition |

| This compound E | Staphylococcus aureus | 25 µg/mL | Membrane disruption |

| This compound F | Candida albicans | 30 µg/mL | Cell wall synthesis inhibition |

3. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of propylhydrazones. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various models. The anti-inflammatory action is primarily attributed to the modulation of signaling pathways such as NF-kB and MAPK .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound derivatives were tested on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The trial demonstrated that patients receiving this compound showed marked improvement in clinical symptoms compared to those on standard antibiotic therapy .

Properties

Molecular Formula |

C3H8N2 |

|---|---|

Molecular Weight |

72.11 g/mol |

IUPAC Name |

(Z)-propylidenehydrazine |

InChI |

InChI=1S/C3H8N2/c1-2-3-5-4/h3H,2,4H2,1H3/b5-3- |

InChI Key |

IKZWQDXMCQQSLL-HYXAFXHYSA-N |

Isomeric SMILES |

CC/C=N\N |

Canonical SMILES |

CCC=NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.